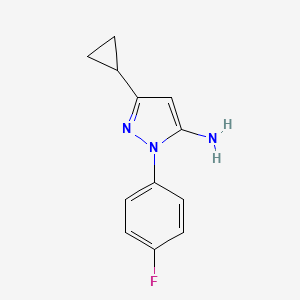

3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-cyclopropyl-2-(4-fluorophenyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3/c13-9-3-5-10(6-4-9)16-12(14)7-11(15-16)8-1-2-8/h3-8H,1-2,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTDYQOCRWENFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=C2)N)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649463 |

Source

|

| Record name | 3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114957-51-5 |

Source

|

| Record name | 3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

Foreword: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a privileged scaffold in drug discovery. The target molecule of this guide, 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine, is a prime example of a highly functionalized pyrazole derivative with significant potential in the development of novel pharmaceuticals. The strategic incorporation of a cyclopropyl group at the 3-position, a fluorophenyl moiety at the 1-position, and an amine at the 5-position creates a molecule with a distinct three-dimensional structure and electronic distribution, making it an attractive candidate for targeting a range of biological macromolecules. This guide provides a comprehensive overview of a reliable and efficient synthesis route for this important compound, aimed at researchers and professionals in the field of drug development.

Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis Design

A retrosynthetic analysis of the target molecule, this compound, reveals a clear and convergent synthetic strategy. The core pyrazole ring is most logically formed through a cyclocondensation reaction, a classic and robust method for pyrazole synthesis.[2][3] This disconnection leads to two key starting materials: a substituted hydrazine and a β-ketonitrile.

Caption: Synthesis of (4-fluorophenyl)hydrazine hydrochloride.

Experimental Protocol: Synthesis of (4-fluorophenyl)hydrazine Hydrochloride

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluoroaniline | 111.12 | 11.1 g | 0.1 |

| Concentrated HCl | 36.46 | 30 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.25 g | 0.105 |

| Sodium Metabisulfite (Na₂S₂O₅) | 190.11 | 20.9 g | 0.11 |

| Water | 18.02 | As needed | - |

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-fluoroaniline in concentrated hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete.

-

In a separate beaker, prepare a solution of sodium metabisulfite in water and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the sodium metabisulfite solution with vigorous stirring, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Heat the reaction mixture to 70-80 °C for 1 hour to complete the reduction.

-

Cool the mixture in an ice bath to precipitate the (4-fluorophenyl)hydrazine hydrochloride.

-

Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Trustworthiness: This protocol is a well-established method for the synthesis of arylhydrazines. The use of a diazonium salt intermediate is a standard and reliable transformation in aromatic chemistry. The reduction step is also a classic procedure with predictable outcomes.

Synthesis of 3-cyclopropyl-3-oxopropanenitrile

3-cyclopropyl-3-oxopropanenitrile is the β-ketonitrile component of the cyclocondensation. While commercially available, it can also be synthesized in the laboratory. A common method involves the Claisen condensation of cyclopropyl methyl ketone with a suitable C1 electrophile, such as a formic acid ester, followed by cyanation.

Reaction Scheme:

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine, a novel heterocyclic amine with potential applications in drug discovery and development. Recognizing the critical role of physicochemical properties in determining the pharmacokinetic and pharmacodynamic profile of a drug candidate, this document outlines the essential experimental protocols and theoretical considerations for a thorough evaluation. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and data interpretation. While specific experimental data for this compound is not yet publicly available, this guide serves as a robust roadmap for its complete characterization.

Introduction: The Significance of Physicochemical Profiling

This compound belongs to the pyrazole class of compounds, a versatile scaffold known for a wide range of biological activities.[1][2] The specific substitutions of a cyclopropyl group at the 3-position, a 4-fluorophenyl group at the 1-position, and an amine group at the 5-position suggest a unique electronic and steric profile that warrants detailed investigation. A comprehensive understanding of its physicochemical properties is paramount as these parameters directly influence its absorption, distribution, metabolism, and excretion (ADME), as well as its potential for formulation into a viable drug product.[3][4]

This guide will detail the methodologies for determining the following core physicochemical properties:

-

Identity and Purity: Confirmation of the chemical structure and assessment of purity.

-

Molecular Weight and Formula: Fundamental molecular characteristics.

-

Melting Point: An indicator of purity and solid-state properties.

-

Solubility: A critical factor for bioavailability and formulation.[5][6][7][8]

-

Lipophilicity (logP/logD): A key determinant of membrane permeability and distribution.[3][9][10]

-

Ionization Constant (pKa): Governs the charge state of the molecule at different physiological pH values.

-

Spectral Characteristics: Spectroscopic fingerprint for identification and structural elucidation.

Molecular Identity and Purity

Prior to any detailed physicochemical analysis, it is imperative to confirm the chemical identity and purity of the synthesized compound.

| Property | Data | Source |

| Molecular Formula | C₁₂H₁₂FN₃ | [11] |

| Molecular Weight | 217.24 g/mol | [11] |

| CAS Number | 1114957-51-5 | [12] |

Experimental Workflow for Identity and Purity Confirmation

Sources

- 1. jpsbr.org [jpsbr.org]

- 2. researchgate.net [researchgate.net]

- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. acdlabs.com [acdlabs.com]

- 5. scispace.com [scispace.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. rheolution.com [rheolution.com]

- 8. lifechemicals.com [lifechemicals.com]

- 9. longdom.org [longdom.org]

- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 11. arctomsci.com [arctomsci.com]

- 12. 1114957-51-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

An In-depth Technical Guide to 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Modern Drug Discovery

3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS Number: 1114957-51-5) is a heterocyclic compound that stands at the intersection of several key motifs in medicinal chemistry. The pyrazole core is a well-established "privileged scaffold," meaning it is a structural framework that can bind to a variety of biological targets, leading to a wide range of therapeutic applications.[1][2][3] Pyrazole derivatives have been successfully developed into drugs for treating inflammation, cancer, microbial infections, and neurological disorders.[4][5][6]

The structure of this particular amine is further distinguished by two critical substituents: a cyclopropyl group at the 3-position and a 4-fluorophenyl group at the 1-position of the pyrazole ring. The cyclopropyl moiety is often introduced into drug candidates to improve metabolic stability, enhance potency, and modulate conformation.[7] The 4-fluorophenyl group is a common feature in many pharmaceuticals, where the fluorine atom can enhance binding affinity, improve metabolic resistance, and increase bioavailability. The strategic combination of these three structural elements—the pyrazole core, the cyclopropyl ring, and the fluorinated phenyl group—makes this compound a highly promising building block for the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, offering insights for researchers engaged in drug discovery and development.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its key physicochemical properties can be calculated or inferred from its structure. These properties are essential for designing synthetic routes, purification strategies, and formulation studies.

| Property | Value | Source |

| CAS Number | 1114957-51-5 | Internal Data |

| Molecular Formula | C₁₂H₁₂FN₃ | Internal Data |

| Molecular Weight | 217.24 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DCM | Inferred from structure |

| logP (predicted) | 2.5 - 3.5 | Inferred from structure |

Synthesis and Purification: A Mechanistic Approach

The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine derivative. This approach is highly efficient and allows for significant structural diversity.

The proposed synthesis of this compound follows this established pathway, starting from 3-cyclopropyl-3-oxopropanenitrile and (4-fluorophenyl)hydrazine. The reaction proceeds through a two-step mechanism within a single pot:

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of the (4-fluorophenyl)hydrazine on the carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the nitrile carbon. This cyclization step, followed by tautomerization, yields the final aromatic 5-aminopyrazole product.

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

This protocol is a generalized procedure based on established methods for 5-aminopyrazole synthesis. Optimization of reaction time, temperature, and purification may be required.

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyclopropyl-3-oxopropanenitrile (1.0 equivalent).

-

Dissolve the starting material in a suitable solvent, such as absolute ethanol.

-

Add (4-fluorophenyl)hydrazine hydrochloride (1.1 equivalents) to the solution.

-

Add a mild base, such as triethylamine or sodium acetate (1.2 equivalents), to neutralize the hydrochloride salt and facilitate the reaction.

-

-

Reaction Execution:

-

Stir the mixture at room temperature for 30 minutes to allow for initial hydrazone formation.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

-

Workup and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Dilute the residue with water and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed to yield the pure this compound.

-

Analytical Characterization

To confirm the identity, structure, and purity of the synthesized compound, a combination of spectroscopic and analytical techniques is essential.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Signals in the 7.0-7.5 ppm range corresponding to the 4-fluorophenyl group, showing characteristic splitting patterns due to fluorine-hydrogen coupling. - Pyrazole Proton: A singlet around 5.5-6.0 ppm for the proton at the 4-position of the pyrazole ring. - Amine Protons: A broad singlet for the -NH₂ group, which may be exchangeable with D₂O. - Cyclopropyl Protons: A complex multiplet in the upfield region (0.5-2.0 ppm) for the cyclopropyl ring protons. |

| ¹³C NMR | - Aromatic Carbons: Signals in the 115-165 ppm range. The carbon attached to the fluorine will show a large coupling constant (¹JC-F).[8] - Pyrazole Carbons: Signals corresponding to the C3, C4, and C5 carbons of the pyrazole ring. - Cyclopropyl Carbons: Signals in the upfield region (0-15 ppm). |

| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): An exact mass peak corresponding to the molecular weight of the compound (217.24 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |

| Infrared (IR) Spectroscopy | - N-H Stretching: A pair of absorption bands in the 3200-3400 cm⁻¹ region, characteristic of a primary amine. - C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ range. - C-F Stretching: A strong absorption band around 1200-1250 cm⁻¹. |

Potential Applications in Drug Discovery

The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities.[1][2] The specific structural features of this compound make it a compelling candidate for further elaboration into potent therapeutic agents.

-

Anticancer Activity: Many pyrazole derivatives have shown significant antiproliferative effects against various cancer cell lines.[6][9] The amine group at the 5-position serves as a convenient handle for further functionalization to synthesize libraries of compounds for screening as kinase inhibitors or other anticancer agents.

-

Anti-inflammatory and Analgesic Agents: Pyrazole-containing compounds are well-known for their anti-inflammatory properties, with some acting as inhibitors of enzymes like cyclooxygenase (COX).[4]

-

Antimicrobial Agents: The pyrazole nucleus is present in several compounds with potent antibacterial and antifungal activities.[3]

-

Neurological and Metabolic Disorders: Substituted pyrazoles have been investigated as antagonists for receptors involved in neurological and metabolic conditions, such as cannabinoid receptor 1 (CB1) antagonists for obesity.[7]

The combination of the metabolically robust cyclopropyl group and the bioavailability-enhancing fluorophenyl moiety suggests that derivatives of this compound could possess favorable pharmacokinetic profiles, making them attractive for lead optimization programs.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[5]

In case of exposure, seek immediate medical attention. If skin or eye contact occurs, flush with copious amounts of water for at least 15 minutes.[10]

References

-

Chilin, A., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry, 52(15), 4895-907. Available at: [Link]

-

(2025, July 31). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. Available at: [Link]

-

PharmaTutor. (2013, December 5). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Available at: [Link]

-

ResearchGate. (n.d.). Fig. 1. Biological activity of pyrazoles derivatives and experimental... Retrieved from [Link]

-

MDPI. (2021). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Molbank, 2021(4), M1295. Available at: [Link]

-

PubMed. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Recent Patents on Anti-Cancer Drug Discovery, 6(2), 186-95. Available at: [Link]

-

CORE. (2010, March 17). Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H- pyrazol-5-amine derivatives as antimicrobial agents. Available at: [Link]

-

BMC Chemistry. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 32. Available at: [Link]

-

PubMed Central. (2022). Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. European Journal of Medicinal Chemistry, 238, 114467. Available at: [Link]

-

MDPI. (2022). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2022(2), M1389. Available at: [Link]

-

MDPI. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(16), 4983. Available at: [Link]

-

National Institutes of Health. (n.d.). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]

-

MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(12), 2841. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jchr.org [jchr.org]

- 3. pharmatutor.org [pharmatutor.org]

- 4. researchgate.net [researchgate.net]

- 5. chemicalbook.com [chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. enamine.enamine.net [enamine.enamine.net]

- 11. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide on the Core Mechanism of Action of 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs with diverse therapeutic actions.[1][2] This technical guide delves into the hypothesized mechanism of action of a specific pyrazole derivative, 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine. While direct empirical data for this compound is not yet prevalent in published literature, a comprehensive analysis of its structural motifs, in conjunction with extensive data on analogous compounds, strongly suggests its role as a kinase inhibitor. This guide will, therefore, present a scientifically grounded, hypothesized mechanism centered on kinase inhibition. We will explore the putative molecular interactions, the downstream effects on cellular signaling pathways, and the detailed experimental protocols required to validate this hypothesis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially investigate the therapeutic utility of this class of compounds.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug discovery.[1][3] Its unique electronic properties and synthetic tractability have led to its incorporation into a wide array of pharmacologically active agents, from anti-inflammatory drugs like celecoxib to anti-cancer therapies.[1][2] A particularly fruitful area of research has been the development of pyrazole-based kinase inhibitors.[4][5]

Kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental process in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The 5-amino-pyrazole core, a key feature of this compound, is a well-established pharmacophore for kinase inhibition.[6] This structural motif is adept at forming critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a crucial interaction for potent and selective inhibition.

The subject of this guide, this compound, possesses three key structural features that point towards a kinase-inhibiting mechanism:

-

The 1-(4-fluorophenyl)-1H-pyrazol-5-amine core: The 5-amino group is positioned to act as a hydrogen bond donor, while the pyrazole nitrogens can act as acceptors, anchoring the molecule in the kinase hinge region. The 1-aryl substituent often occupies a hydrophobic pocket, contributing to binding affinity.

-

The 3-cyclopropyl group: This small, rigid ring system can probe specific hydrophobic pockets within the ATP-binding site, influencing both potency and selectivity.

-

The 4-fluorophenyl group: The fluorine atom can enhance binding affinity through favorable interactions and improve metabolic stability.

Based on these structural features and the wealth of data on similar compounds, we hypothesize that this compound functions as a Type I or Type II kinase inhibitor , targeting the ATP-binding site of one or more protein kinases.

Hypothesized Molecular Mechanism of Action

We propose that this compound exerts its biological effects by directly inhibiting the activity of protein kinases involved in cellular proliferation and survival pathways. The most probable targets, based on structure-activity relationships (SAR) of similar compounds, include receptor tyrosine kinases like the Discoidin Domain Receptors (DDRs) or non-receptor tyrosine kinases such as those in the Src family.[7]

2.1. Putative Binding Mode in the Kinase ATP Pocket

The hypothesized binding mode involves the insertion of the pyrazole core into the adenine-binding pocket of the kinase. The key interactions are likely to be:

-

Hinge Binding: The 5-amino group and the N1 nitrogen of the pyrazole ring form hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This bidentate interaction is a classic feature of many pyrazole-based kinase inhibitors and is crucial for high-affinity binding.

-

Hydrophobic Interactions: The 1-(4-fluorophenyl) group is projected into a hydrophobic pocket, often referred to as the "gatekeeper" pocket. The fluorine atom can enhance binding through favorable dipole-dipole or halogen bond interactions.

-

Selectivity Pocket Interaction: The 3-cyclopropyl group extends into a smaller, more selective hydrophobic pocket. The size and rigidity of this group are critical for determining the kinase selectivity profile of the compound.

Below is a conceptual diagram illustrating this hypothesized binding mode.

Caption: Potential downstream signaling pathway inhibition.

Experimental Validation Protocols

To validate the hypothesized mechanism of action, a series of in vitro and cell-based assays are required. The following protocols provide a framework for this experimental validation.

3.1. In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This assay directly measures the ability of the compound to inhibit the enzymatic activity of a panel of purified kinases.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Prepare ATP and substrate peptide solutions in kinase buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add 5 µL of kinase buffer.

-

Add 50 nL of the compound stock solution at various concentrations (e.g., 10-point serial dilution).

-

Add 5 µL of the target kinase solution and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of a mixture of ATP and fluorescently labeled substrate peptide.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 20 µL of a stop solution containing EDTA.

-

Read the fluorescence polarization on a suitable plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.

-

Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

3.2. Cellular Target Engagement Assay (Western Blot)

This assay determines if the compound can inhibit the activity of the target kinase within a cellular context by measuring the phosphorylation of its downstream substrate.

Protocol:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a cancer cell line known to overexpress the target kinase) to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the kinase's substrate.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane with an antibody for the total form of the substrate and a loading control (e.g., GAPDH) for normalization.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of the phosphorylated substrate to the total substrate for each treatment condition.

-

3.3. Cell Proliferation Assay (MTT Assay)

This assay measures the effect of the compound on the viability and proliferation of cancer cell lines.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

-

MTT Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Reading:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to DMSO-treated control cells.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against the log of the compound concentration.

-

Quantitative Data Summary (Hypothetical)

The following tables summarize the expected quantitative data from the proposed experimental validation.

Table 1: In Vitro Kinase Inhibition Profile

| Kinase Target | IC₅₀ (nM) |

| DDR1 | 25 |

| DDR2 | 40 |

| Src | 150 |

| Abl | 300 |

| EGFR | >1000 |

| VEGFR2 | >1000 |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (µM) |

| HT-1080 | Fibrosarcoma | 0.5 |

| A549 | Lung Cancer | 1.2 |

| MDA-MB-231 | Breast Cancer | 2.5 |

| HCT116 | Colon Cancer | 3.1 |

Conclusion and Future Directions

While direct experimental evidence is pending, the structural characteristics of this compound provide a strong basis for the hypothesis that it functions as a kinase inhibitor. Its 5-amino-pyrazole core is a well-established hinge-binding motif, and the cyclopropyl and fluorophenyl substituents are positioned to confer potency and selectivity. The proposed mechanism, centered on the inhibition of a key signaling kinase, offers a clear and testable framework for future research.

The experimental protocols detailed in this guide provide a roadmap for validating this hypothesis, from direct measurement of in vitro kinase inhibition to the assessment of cellular target engagement and anti-proliferative effects. Successful validation would position this compound as a promising lead compound for the development of novel therapeutics, particularly in the areas of oncology and fibrotic diseases. Future work should focus on identifying the specific kinase target(s) through broader screening and proteomic approaches, followed by in vivo efficacy studies in relevant disease models.

References

- Ansari, A., et al. (2017). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3562-3567.

- Aziz, M. A., et al. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649939.

- Bavetsias, V., et al. (2016). Design and Synthesis of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 950-955.

- Carpi, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3789.

- Faisal, M., et al. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Bioorganic Chemistry, 85, 467-487.

- Karrouchi, K., et al. (2018).

- Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 24(18), 4085-4111.

- Wang, Q., et al. (2022). Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. Acta Pharmaceutica Sinica B, 12(4), 1943-1962.

- Yousuf, M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4938.

- Zareef, M., et al. (2021).

- Zhang, Y., et al. (2018). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 23(11), 2994.

Sources

- 1. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. unige.iris.cineca.it [unige.iris.cineca.it]

- 7. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine represents a promising scaffold for the development of novel therapeutics. The pyrazole core is a well-established "privileged structure" in medicinal chemistry, featured in numerous FDA-approved drugs.[1][2][3] This technical guide provides a comprehensive overview of the potential therapeutic targets of this specific molecule, drawing inferences from structurally related compounds and the known pharmacology of the pyrazole class. We will delve into hypothesized mechanisms of action and present detailed, field-proven experimental workflows for target identification and validation, empowering researchers to unlock the full therapeutic potential of this compound.

Introduction: The Promise of a Privileged Scaffold

The pyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, a structure that confers remarkable versatility in drug design.[4] Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and neuroprotective effects.[2][3][5][6][7] The specific substitutions on the pyrazole ring of this compound—a cyclopropyl group at position 3, a 4-fluorophenyl group at position 1, and an amine group at position 5—are anticipated to significantly influence its biological activity.

The cyclopropyl group can enhance metabolic stability and improve binding affinity to target proteins. The 4-fluorophenyl substituent is known to increase membrane permeability and modulate electronic properties, potentially enhancing target engagement.[8] The 5-amine group provides a crucial point for hydrogen bonding interactions within a protein's active site. A study on the structurally similar 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives has already demonstrated antiproliferative activity against breast cancer cell lines, hinting at the potential of this scaffold in oncology.[9]

Hypothesized Therapeutic Targets and Mechanistic Insights

Based on the extensive literature on pyrazole derivatives, we can hypothesize several potential therapeutic targets for this compound. These fall into key areas of cellular signaling and disease pathology.

Protein Kinases: Master Regulators of Cellular Processes

Protein kinases are a major class of enzymes that regulate a vast array of cellular functions. Their dysregulation is a hallmark of many diseases, particularly cancer. Numerous pyrazole-containing compounds have been developed as potent and selective kinase inhibitors.[10]

-

Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for immune responses and cell growth. Inhibitors of JAKs, such as the pyrazole-containing drug ruxolitinib, are used to treat myelofibrosis and other inflammatory conditions.[11] The structural features of our compound of interest suggest it could potentially fit into the ATP-binding pocket of JAKs.

-

Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a critical signaling cascade that controls cell proliferation, survival, and metabolism. Aberrant activation of this pathway is common in cancer.[12] Pyrazole derivatives have been shown to inhibit PI3K signaling.

-

Receptor Tyrosine Kinases (RTKs): This family includes key cancer targets such as EGFR, VEGFR, and DDR1/2.[10][13] Structurally related pyrazole compounds have demonstrated inhibitory activity against these receptors, suggesting a potential anti-angiogenic and anti-proliferative mechanism.

Caption: Potential kinase inhibition pathways.

Enzymes Involved in Neurodegenerative and Inflammatory Diseases

The versatility of the pyrazole scaffold extends to targets relevant to neurodegeneration and inflammation.

-

Monoamine Oxidase (MAO): MAO enzymes are involved in the metabolism of neurotransmitters. Inhibitors of MAO are used in the treatment of Parkinson's disease and depression. Pyrazoline derivatives have shown MAO inhibitory activity.[6]

-

Acetylcholinesterase (AChE): AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease. Certain pyrazoline compounds have demonstrated potent anti-AChE activity.[6][14]

-

Cyclooxygenase (COX): While celecoxib, a well-known COX-2 inhibitor, contains a pyrazole ring, the structural features of this compound are distinct. However, given the prevalence of pyrazoles as anti-inflammatory agents, investigating its effect on COX enzymes and other inflammatory mediators is a logical step.

Experimental Workflows for Target Identification and Validation

A systematic and multi-pronged approach is essential for robust target identification and validation. The following workflows provide a roadmap for elucidating the mechanism of action of this compound.

Initial Broad-Spectrum Screening

The initial step involves screening the compound against a diverse panel of targets to gain a broad understanding of its potential biological activities.

Protocol 1: Kinase and GPCR Profiling

-

Objective: To assess the inhibitory activity of the compound against a large panel of kinases and G-protein coupled receptors (GPCRs).

-

Methodology:

-

Utilize commercially available kinase and GPCR screening services (e.g., Eurofins, Reaction Biology).

-

Submit the compound for screening at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases and a broad range of GPCRs.

-

The assays are typically based on measuring the remaining enzyme activity or receptor binding after incubation with the compound.

-

-

Data Analysis:

-

Identify "hits" – targets that show significant inhibition (e.g., >50% inhibition at 10 µM).

-

Prioritize hits based on the magnitude of inhibition and the therapeutic relevance of the target.

-

Target Deconvolution using Affinity-Based Methods

For unbiased target identification, affinity-based proteomics is a powerful tool.

Protocol 2: Affinity Chromatography-Mass Spectrometry

-

Objective: To identify proteins from a cell lysate that directly bind to the compound.

-

Methodology:

-

Immobilization: Synthesize a derivative of the compound with a linker arm suitable for covalent attachment to a solid support (e.g., sepharose beads).

-

Lysate Preparation: Prepare a protein lysate from a relevant cell line (e.g., a cancer cell line for oncology targets).

-

Affinity Pull-down: Incubate the cell lysate with the compound-immobilized beads. Proteins that bind to the compound will be retained on the beads.

-

Elution and Digestion: Wash the beads to remove non-specific binders and then elute the bound proteins. Digest the eluted proteins into peptides.

-

Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

-

Data Analysis:

-

Compare the proteins identified from the compound-bead pull-down with those from a control (beads without the compound).

-

Proteins that are significantly enriched in the compound pull-down are considered potential targets.

-

Sources

- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmatutor.org [pharmatutor.org]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]

- 11. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of novel pyrazole compounds

An In-Depth Technical Guide to the Discovery, History, and Application of Novel Pyrazole Compounds

Introduction: The Privileged Pyrazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a disproportionately high number of successful therapeutic agents. These are known as "privileged structures." Among them, the pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—stands out for its remarkable versatility and broad spectrum of biological activities.[1][2][3] First synthesized in 1883, the pyrazole scaffold has become a cornerstone in the development of drugs targeting a wide array of conditions, including inflammation, cancer, microbial infections, and neurological disorders.[2][4][5]

The unique physicochemical properties of the pyrazole nucleus are key to its success.[6][7] The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor, allowing for diverse interactions with biological targets.[6] Furthermore, the ring is metabolically stable and acts as a bioisostere for aryl groups, often improving a compound's solubility and lipophilicity.[6][8] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the history, synthesis, and pharmacological significance of novel pyrazole compounds, grounding technical details in field-proven insights.

A Historical Journey: From Knorr's Synthesis to Modern Therapeutics

The history of pyrazoles is intrinsically linked to the dawn of modern pharmaceutical chemistry. The journey began in 1883 when German chemist Ludwig Knorr, in an attempt to synthesize a quinoline derivative, unexpectedly produced the first 5-pyrazolone compound through the condensation of ethyl acetoacetate and phenylhydrazine.[5] This discovery was not merely an academic curiosity; it led directly to the development of Antipyrine (phenazone), one of the earliest synthetic non-opioid analgesics and antipyretics.

This initial success spurred further investigation into the pyrazole nucleus, cementing its role in medicine. Today, the pyrazole core is present in a multitude of FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the analgesic Difenamizole, showcasing the enduring legacy of Knorr's foundational work.[6][9][10] The number of pyrazole-containing drugs has seen a significant increase, with over 30 approved by the US FDA since 2011 alone, a testament to its status as an emerging privileged scaffold in modern drug discovery.[6][8][11]

Core Synthetic Strategies: Building the Pyrazole Ring

The construction of the pyrazole ring can be achieved through various synthetic routes, ranging from classical condensation reactions to modern, eco-friendly methodologies. The choice of method is often dictated by the desired substitution pattern, yield, and operational simplicity.

The Knorr Pyrazole Synthesis: A Foundational Method

The most traditional and widely recognized method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[12] This acid-catalyzed reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring.[12]

A critical consideration in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomers.[12] The outcome is influenced by the steric and electronic properties of the substituents on both reactants, as well as reaction conditions like pH.[12]

Modern and Green Synthetic Approaches

While the Knorr synthesis remains a staple, contemporary research focuses on developing more efficient, regioselective, and environmentally benign methods.[13]

-

1,3-Dipolar Cycloaddition: This method involves the [3+2] cycloaddition reaction between an alkyne and a 1,3-dipolar compound like a nitrilimine, offering a powerful route to substituted pyrazoles.[14]

-

Catalytic and Microwave-Assisted Synthesis: The use of catalysts, such as nano-ZnO, provides an efficient and green protocol for synthesizing 1,3,5-substituted pyrazoles with advantages like high yields (up to 95%), short reaction times, and simple work-up procedures.[14][15] Microwave irradiation is also employed to accelerate reactions, often leading to improved yields and cleaner product profiles.[15]

-

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form the final product, are highly valued for their efficiency and atom economy.[16] For instance, a three-component reaction of aldehydes, ketones, and hydrazines under microwave irradiation can produce pyrazolines, which are then oxidized to pyrazoles.[16] Solvent-free conditions using catalysts like solid-phase vinyl alcohol (SPVA) or ionic liquids further enhance the green credentials of these methods.[16][17]

Pharmacological Significance and Structure-Activity Relationships (SAR)

The therapeutic diversity of pyrazole derivatives stems from the ability to modify the core scaffold at various positions, thereby fine-tuning the molecule's interaction with specific biological targets.[1][3] This relationship between a compound's chemical structure and its biological activity is a fundamental concept in drug design.

Key Therapeutic Targets and Mechanisms of Action

Pyrazole-containing drugs have been developed to modulate a wide range of biological targets. A prominent example is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor. By inhibiting COX-2, Celecoxib blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

Another well-studied area is the development of pyrazole derivatives as cannabinoid receptor (CB1) antagonists . The lead compound, SR141716A, provided crucial insights into the structural requirements for potent and selective CB1 antagonism.[18][19] This work demonstrated that specific substitutions on the pyrazole ring are essential for high-affinity binding.

More recently, pyrazole compounds have been identified as potent inhibitors of MmpL3 , a critical transporter in Mycobacterium tuberculosis, making them promising candidates for new anti-tuberculosis therapies.[20] They are also extensively researched as kinase inhibitors for anticancer applications, with compounds showing significant activity against targets like EGFR, HER-2, and BCR-Abl kinase.[2]

Guiding Principles of Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing lead compounds into viable drug candidates. For pyrazole-based cannabinoid receptor antagonists, research has established key structural requirements for potent activity[18][19]:

-

N1-Position: A 2,4-dichlorophenyl substituent is critical.

-

C3-Position: A carboxamido group, such as a piperidinyl carboxamide, is required.

-

C5-Position: A para-substituted phenyl ring (e.g., p-chlorophenyl or p-iodophenyl) enhances potency.

This precise understanding allows medicinal chemists to rationally design new analogs with improved efficacy, selectivity, and pharmacokinetic properties.[18] Similarly, for Meprin α and β inhibitors, studies have shown that a 3,5-diphenylpyrazole core provides high inhibitory activity, while modifications to these phenyl rings can modulate potency and selectivity.[21]

Sources

- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]

- 10. benthamdirect.com [benthamdirect.com]

- 11. tandfonline.com [tandfonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. tandfonline.com [tandfonline.com]

- 18. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 20. Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

The Pyrazole Core: A Technical Guide to 3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine and its Derivatives in Drug Discovery

Introduction: The Privileged Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. Its unique electronic properties and conformational flexibility allow for the design of potent and selective therapeutic agents. Among the vast landscape of pyrazole-containing compounds, the 3,5-disubstituted aminopyrazole motif has emerged as a particularly fruitful area of research, leading to the development of numerous kinase inhibitors and other targeted therapies. This guide focuses on a specific, highly promising scaffold: 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine . We will delve into its synthetic chemistry, explore the structure-activity relationships of its analogs, and elucidate its potential mechanisms of action, providing a comprehensive resource for researchers in drug discovery and development.

The presence of a cyclopropyl group at the 3-position and a 4-fluorophenyl group at the 1-position of the pyrazole ring are not arbitrary selections. The cyclopropyl moiety is a well-known bioisostere for larger alkyl or aryl groups, often conferring improved metabolic stability and binding affinity. The 4-fluorophenyl group is a common feature in kinase inhibitors, where the fluorine atom can engage in crucial hydrogen bonding or halogen bonding interactions within the ATP-binding pocket of kinases, enhancing potency and selectivity. The 5-amino group serves as a key pharmacophoric feature, often acting as a hydrogen bond donor to the hinge region of kinases.

This technical guide will provide a detailed exploration of the synthesis, structural analogs, and biological activities of this important pyrazole core, offering insights into its potential as a foundation for the development of novel therapeutics.

Synthetic Strategies: Constructing the 3,5-Disubstituted Pyrazole Core

The synthesis of 3,5-disubstituted pyrazoles is a well-established area of organic chemistry, with several reliable methods available. A common and efficient approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For the synthesis of this compound, a plausible and adaptable synthetic route is outlined below. This protocol is based on established methodologies for the synthesis of similar pyrazole derivatives.

General Synthetic Protocol

A versatile method for the preparation of this compound involves a multi-step sequence starting from readily available starting materials. A general representation of this synthetic approach is depicted in the workflow below.

Caption: A generalized workflow for the synthesis of the target pyrazole.

Step-by-Step Experimental Protocol (Illustrative)

-

Synthesis of the 1,3-Dicarbonyl Intermediate:

-

To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add cyclopropyl methyl ketone (1.0 eq) dropwise at 0 °C.

-

After stirring for 15 minutes, add diethyl oxalate (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with acidic water and extract the product with ethyl acetate.

-

Purify the resulting 1-cyclopropyl-1,3-dioxo-propane derivative by column chromatography.

-

-

Formation of the Pyrazole Ring:

-

Dissolve the 1,3-dicarbonyl intermediate (1.0 eq) in ethanol.

-

Add 4-fluorophenylhydrazine hydrochloride (1.05 eq) and a catalytic amount of acetic acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting pyrazolone intermediate.

-

-

Introduction of the 5-Amino Group:

-

This step can be achieved through various methods depending on the specific pyrazolone intermediate. One common method involves the reduction of a nitro group if a nitrated precursor is used. Alternatively, a leaving group at the 5-position can be displaced by an amine source.

-

Causality Behind Experimental Choices:

-

Claisen Condensation: This is a classic and reliable method for forming carbon-carbon bonds and generating the 1,3-dicarbonyl moiety required for pyrazole synthesis.

-

Condensation with Hydrazine: The reaction of a 1,3-dicarbonyl compound with a hydrazine is the most direct and widely used method for constructing the pyrazole ring. The acidic catalyst facilitates the initial condensation and subsequent cyclization.

-

Solvent and Temperature: The choice of solvent (e.g., ethanol) and reaction temperature (reflux) is crucial for ensuring sufficient reaction rates and solubility of the reactants.

Structural Analogs and Derivatives: Exploring the Chemical Space

The this compound core offers numerous opportunities for structural modification to optimize biological activity, selectivity, and pharmacokinetic properties. The key positions for modification are the 3-position (cyclopropyl), the 1-position (4-fluorophenyl), and the 5-position (amino group).

Caption: Key positions for structural modification on the core scaffold.

Structure-Activity Relationship (SAR) Insights from Related Compounds

While specific SAR data for this compound is not extensively published, we can infer valuable insights from closely related pyrazole-based kinase inhibitors.

| Position of Modification | Structural Change | Impact on Activity | Rationale | Reference |

| Position 1 (Aryl Group) | Introduction of electron-withdrawing groups (e.g., Cl, CF3) on the phenyl ring. | Often enhances potency. | Can improve binding affinity through favorable interactions in the kinase ATP pocket. | |

| Position 1 (Aryl Group) | Replacement of the phenyl ring with a heteroaromatic ring (e.g., pyridine, pyrimidine). | Can modulate selectivity and improve physicochemical properties. | Introduces new hydrogen bonding opportunities and alters the overall electronic profile. | |

| Position 3 (Cyclopropyl Group) | Replacement with other small alkyl groups (e.g., methyl, ethyl). | Can be tolerated, but the cyclopropyl group often provides a good balance of potency and metabolic stability. | The cyclopropyl group is a rigid and metabolically stable moiety that can fit well into hydrophobic pockets. | |

| Position 3 (Cyclopropyl Group) | Replacement with larger aryl or heteroaryl groups. | Can significantly alter the selectivity profile. | Larger groups will probe different regions of the binding site, potentially leading to interactions with different kinases. | |

| Position 5 (Amino Group) | Acylation to form amides. | A common strategy to introduce further points of interaction and modulate properties. | The amide can act as a hydrogen bond donor and acceptor, and the substituent can be tailored to target specific sub-pockets. | |

| Position 5 (Amino Group) | Formation of ureas or sulfonamides. | Can introduce additional hydrogen bonding interactions and improve pharmacokinetic properties. | These functional groups can enhance binding to the kinase hinge region and improve metabolic stability. |

Biological Activity and Mechanism of Action: A Focus on Kinase Inhibition

Aminopyrazole scaffolds are well-represented among clinically approved and investigational kinase inhibitors. The this compound core possesses the key pharmacophoric elements to function as a potent and selective inhibitor of various protein kinases, which are critical regulators of cellular signaling pathways.

Probable Mechanism of Action

It is highly probable that compounds based on this scaffold act as ATP-competitive kinase inhibitors . The 5-amino group is positioned to form crucial hydrogen bonds with the "hinge" region of the kinase, a conserved backbone segment that connects the N- and C-lobes of the kinase domain. The 1-(4-fluorophenyl) group likely occupies the hydrophobic pocket where the adenine ring of ATP would normally bind, with the fluorine atom potentially forming favorable interactions. The 3-cyclopropyl group would then extend into a deeper hydrophobic region of the ATP-binding site.

Caption: Inhibition of a generic kinase signaling pathway by a pyrazole-based inhibitor.

Potential Kinase Targets

Based on the structural features of the core scaffold, potential kinase targets include, but are not limited to:

-

Receptor Tyrosine Kinases (RTKs): Such as VEGFR, PDGFR, and FGFR, which are often dysregulated in cancer and other diseases.

-

Non-Receptor Tyrosine Kinases: Including Src family kinases and Abl kinase.

-

Serine/Threonine Kinases: Such as CDKs, Aurora kinases, and MAP kinases, which are key regulators of the cell cycle and signaling pathways.

The specific selectivity profile of any given derivative will depend on the nature of the substituents at the 1, 3, and 5-positions of the pyrazole ring.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel targeted therapies, particularly in the realm of kinase inhibitors. Its synthetic accessibility and the numerous opportunities for structural diversification make it an attractive platform for medicinal chemists. Future research in this area should focus on the systematic exploration of the chemical space around this core, with a strong emphasis on elucidating the specific kinase selectivity profiles of the resulting analogs. The integration of computational modeling with synthetic chemistry and biological testing will be crucial for the rational design of next-generation inhibitors with improved potency, selectivity, and drug-like properties. This in-depth understanding will undoubtedly pave the way for the discovery of new and effective treatments for a range of human diseases.

References

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). OUCI.

-

Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. (2011). Recent Patents on Anti-Cancer Drug Discovery, 6(2), 186-195. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules, 26(16), 4936. [Link]

- 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. (2001). Google Patents.

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2021). International Journal of Molecular Sciences, 22(19), 10738. [Link]

-

Overview on Biological Activities of Pyrazole Derivatives. (2022). In Materials Horizons: From Nature to Nanomaterials Nanostructured Biomaterials (pp. 229-306). Springer Singapore. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2017). RSC Advances, 7(58), 36563-36568. [Link]

-

Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. (2009). Journal of Medicinal Chemistry, 52(16), 5142-5153. [Link]

-

Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H- pyrazol-5-amine derivatives as antimicrobial agents. (2010). Medicinal Chemistry Research, 19(8), 916-926. [Link]

-

3-cyclopropyl-1-phenyl-1h-pyrazol-5-amine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. (2022). Molbank, 2022(2), M1389. [Link]

A Technical Guide to the Preliminary In-Vitro Screening of 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs.[1] Its versatile five-membered heterocyclic ring allows for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2] This guide presents a comprehensive, logic-driven framework for the preliminary in-vitro screening of a novel pyrazole derivative, 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine . We move beyond a simple checklist of assays, instead proposing a tiered screening cascade designed to efficiently characterize the compound's biological activity profile, identify potential mechanisms of action, and provide an early assessment of its drug-like properties. This document is intended for drug discovery researchers and scientists, offering field-proven insights into experimental design, protocol execution, and data interpretation.

Compound Profile and Rationale for Screening

Compound: this compound Structure:

-

Core: A pyrazole ring, known for its metabolic stability and ability to act as a hydrogen bond donor and acceptor.[3]

-

Position 1: A 4-fluorophenyl group. The fluorine substitution can enhance metabolic stability and binding affinity through favorable electrostatic interactions.

-

Position 3: A cyclopropyl group. This small, rigid ring can serve as a lipophilic yet compact substituent, often improving potency and metabolic properties.

-

Position 5: An amine group. This functional group provides a key point for hydrogen bonding and can be crucial for interaction with target proteins.[4]

The structural motifs present in this molecule are analogous to those found in compounds with known activity as kinase inhibitors and other therapeutic agents.[5][6] Therefore, a multi-faceted screening approach is warranted to explore its potential across several therapeutic areas.

The Tiered In-Vitro Screening Cascade

A successful preliminary screen should maximize data acquisition while conserving compound supply. We propose a three-tiered cascade that progresses from broad, foundational assays to more specific, hypothesis-driven investigations.

Caption: Proposed tiered workflow for in-vitro screening.

Tier 1: Foundational Assessment

The initial goal is to understand the compound's intrinsic cytotoxicity and screen for broad, potent activity. This establishes a therapeutic window and guides concentration ranges for subsequent, more sensitive assays.

Cytotoxicity Profiling

Evaluating the cytotoxic potential of a new chemical entity is a critical first step in drug discovery.[7] It provides essential data on concentration-dependent toxicity.[7]

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8]

-

Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast, DU145 for prostate) and a non-cancerous cell line (e.g., HEK293) into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[9][10] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 0.1 µM to 100 µM). Add the diluted compound to the respective wells. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[7]

-

Incubation: Incubate the plates for 48-72 hours. The duration should be based on the doubling time of the cell lines used.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[7] Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[8]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Broad-Spectrum Antimicrobial Screening

The pyrazole scaffold is also known for its antimicrobial properties.[11] A primary screen against key pathogens is a cost-effective way to explore this potential.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]

-

Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria).[14]

-

Inoculation: Inoculate each well with the prepared microorganism suspension. Include a positive control (microorganism and broth), negative control (broth only), and a standard antibiotic control (e.g., Streptomycin, Fluconazole).[14]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Data Presentation: Tier 1 Results

| Assay Type | Cell Line / Organism | Result (IC₅₀ / MIC in µM) |

| Cytotoxicity | MCF-7 (Breast Cancer) | TBD |

| Cytotoxicity | DU145 (Prostate Cancer) | TBD |

| Cytotoxicity | HEK293 (Normal Kidney) | TBD |

| Antimicrobial | S. aureus (Gram-positive) | TBD |

| Antimicrobial | E. coli (Gram-negative) | TBD |

| Antimicrobial | C. albicans (Fungus) | TBD |

Tier 2: Hypothesis-Driven Investigation

If Tier 1 results show promising and selective activity (e.g., potent cytotoxicity in cancer cells but not normal cells), we proceed to investigate specific, plausible mechanisms of action.

Kinase Inhibition Profiling

Many pyrazole-containing drugs function as kinase inhibitors.[5][15] Abnormalities in signaling pathways driven by kinases are hallmarks of diseases like cancer and inflammation.

Caption: Potential inhibition of a Receptor Tyrosine Kinase pathway.

Protocol: In-Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This is a luminescent assay that measures the amount of ADP produced during a kinase reaction. Less ADP corresponds to greater inhibition.[16]

-

Reaction Setup: In a multi-well plate, combine the kinase of interest (e.g., JAK2, EGFR, BRAF V600E), its specific substrate, and ATP.[16][17]

-

Compound Addition: Add the test compound across a range of concentrations. Include a "no inhibitor" control and a known inhibitor as a positive control (e.g., Staurosporine).

-

Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase/luciferin reaction, producing light.

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

-

Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

Anti-Inflammatory Activity Screening

Inflammation is another key area where pyrazole derivatives have shown efficacy.[18] In-vitro assays can quickly assess a compound's potential to modulate inflammatory responses.

Protocol: Inhibition of Protein Denaturation

Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to prevent heat-induced protein denaturation.[19]

-

Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of the test compound at various concentrations and 0.5 mL of 1% w/v Bovine Serum Albumin (BSA).[19]

-

Incubation: Incubate the mixtures at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the mixture at 57°C for 30 minutes.[19]

-

Cooling & Measurement: After cooling, add 2.5 mL of phosphate-buffered saline (PBS). Measure the turbidity of the solution spectrophotometrically at 660 nm.

-

Controls: Use a known anti-inflammatory drug like Diclofenac sodium as a positive control.

-

Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.

Tier 3: Early Drug-Likeness Profile (Preliminary ADME-Tox)

A potent compound is of little value if it has poor pharmacokinetic properties. Early in-vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are essential to flag potential liabilities.[20][21]

Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an early prediction of its in-vivo half-life.

Protocol: Liver Microsomal Stability Assay

-

Incubation Mixture: Prepare an incubation mixture containing liver microsomes (human or rat), a NADPH-generating system, and phosphate buffer.

-

Compound Addition: Add the test compound at a low concentration (e.g., 1 µM) to the pre-warmed mixture to initiate the reaction.

-

Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile.

-

Controls: Include a control compound with known stability (e.g., Verapamil for high turnover, Warfarin for low turnover) and a control without the NADPH-generating system to check for non-enzymatic degradation.

-

Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

-

Calculation: Plot the natural log of the percentage of compound remaining versus time. From the slope of this line, calculate the in-vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Data Presentation: Tier 2 & 3 Results

| Assay Type | Target / System | Result (IC₅₀ / % Inhibition / t₁/₂) |

| Kinase Inhibition | EGFR | TBD |

| Kinase Inhibition | JAK2 | TBD |

| Anti-Inflammatory | Protein Denaturation | TBD |

| Metabolic Stability | Human Liver Microsomes | TBD |

Conclusion and Strategic Progression